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Compound of Interest

Compound Name: 2-[(4-chlorophenyl)methylJoxirane
CAS No.: 36519-91-2
Cat. No.: B8760112

Get Quote

Executive Summary

2-((4-chlorophenyl)methyl)oxirane (CAS: 36519-91-2) is a pivotal chiral building block in
medicinal chemistry, distinct from its structural analog, 4-chlorostyrene oxide. While styrene
oxides are electronically biased toward benzylic attack, this homobenzylic epoxide exhibits
reactivity profiles more characteristic of aliphatic epoxides, dominated by steric control. Its core
utility lies in the synthesis of

-amino alcohols, a pharmacophore central to HIV protease inhibitors,
-blockers, and neuromodulators.

This guide details the mechanistic drivers of its reactivity, validated protocols for nucleophilic
ring opening, and its application in high-value drug synthesis.

Chemical Identity & Structural Properties[1][2]
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Property Specification

IUPAC Name 2-[(4-chlorophenyl)methyl]oxirane

2-(4-chlorobenzyl)oxirane; (4-chlorophenyl)-2,3-
Common Synonyms
epoxypropane

C

Molecular Formula H

ClO

Molecular Weight 168.62 g/mol

o Available as (R)- and (S)- enantiomers (critical
Chirality .
for drug efficacy)

Homobenzylic Spacer: The methylene (-CH

Key Feature -) group insulates the epoxide from direct
resonance with the aromatic ring, altering

regioselectivity compared to styrene oxides.[1]

Reactivity Profile: The Regioselectivity Paradox

Understanding the regioselectivity of ring opening is the single most important factor in utilizing
this molecule.

Electronic vs. Steric Control

Unlike styrene oxides, where nucleophilic attack often occurs at the benzylic carbon (C2) due
to carbocation stabilization, 2-((4-chlorophenyl)methyl)oxirane favors attack at the terminal
carbon (C3).

e C2 Attack (Anomalous): Occurs only under strong acidic catalysis or with specific Lewis
acids where the transition state has significant carbocation character. The homobenzylic
position offers minimal resonance stabilization, making this pathway kinetically unfavorable
under standard conditions.

o C3 Attack (Dominant): Under basic or neutral conditions (S
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2), nucleophiles attack the less hindered terminal carbon. The bulky 4-chlorobenzyl group
effectively shields C2.

Mechanistic Pathway Diagram

Reaction Conditions
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Caption: Regioselectivity bifurcation. Under standard synthetic conditions (S_N2), the reaction
is highly selective for the terminal carbon (C3).

Experimental Protocols
Protocol A: Regioselective Aminolysis (Synthesis of -
Amino Alcohols)

This reaction is the primary entry point for synthesizing protease inhibitor intermediates.
Objective: Synthesis of 1-(isopropylamino)-3-(4-chlorophenyl)propan-2-ol. Mechanism: S
2 Nucleophilic Ring Opening.[2][3]

Reagents:
e 2-((4-chlorophenyl)methyl)oxirane (1.0 equiv)
 |Isopropylamine (3.0 - 5.0 equiv) Note: Excess prevents polymerization.

e Solvent: Isopropanol or Ethanol (Protic solvents accelerate epoxide opening via H-bonding
activation).
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Step-by-Step Methodology:

Preparation: Dissolve 10 mmol of the epoxide in 20 mL of isopropanol in a pressure tube or
round-bottom flask equipped with a reflux condenser.

Addition: Add 30-50 mmol of isopropylamine. The excess amine acts as both nucleophile
and base.

Reaction: Heat the mixture to 60—-80°C. Monitor by TLC (System: EtOAc/Hexane 1:1) or
HPLC.[4]

o Causality: Heating is required to overcome the activation energy of the epoxide ring
opening.

Work-up: Upon completion (typically 4—12 hours), concentrate the mixture under reduced
pressure to remove solvent and excess amine.

Purification: The crude oil often crystallizes upon standing or can be converted to the
hydrochloride salt for recrystallization (using EtOH/Et

0).

Validation Criteria:

H NMR: Diagnostic shift of the epoxide protons (

2.5-3.0 ppm) disappearing and new signals for the methine proton adjacent to the hydroxyl
group (

3.8-4.0 ppm) appearing.

Regiochemistry: Confirm connection of the nitrogen to the terminal -CH

- group via HMBC/HSQC.

Protocol B: Azidolysis (Precursor to Diamines)

Used when a primary amine functionality is required at the terminal position without alkyl

substituents.
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Reagents:
o Epoxide (1.0 equiv)[2]
e Sodium Azide (NaN
) (1.5 equiv)
o Ammonium Chloride (NH
Cl) (1.5 equiv)
e Solvent: Methanol/Water (8:1).
Methodology:
o Dissolve the epoxide in MeOH. Add the aqueous solution of NaN

and NH
CL[5]

» Reflux at 65°C for 12 hours.
o Mechanism:[3][6][7] NH

buffers the pH, preventing the formation of strong base (NaOH) which could cause side
reactions, while activating the epoxide oxygen via H-bonding.

o Extract with ethyl acetate, wash with brine, and dry over Na

SO

o Safety Note: Azides are potentially explosive. Do not concentrate to dryness if heavy metal
impurities are suspected. Use a blast shield.

Applications in Drug Development[10]
HIV Protease Inhibitor Scaffolds
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The (S)-enantiomer of this epoxide is a precursor to the hydroxyethylamine isostere, a
transition-state mimic used in HIV protease inhibitors (e.g., analogs of Amprenavir).

¢ Logic: The 4-chlorophenyl group occupies the hydrophobic S1 or S2 binding pocket of the
protease enzyme. The hydroxyl group generated from ring opening coordinates with the
catalytic aspartic acid residues.

Synthesis Workflow: Epoxide to Drug Intermediate
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Caption: Synthetic workflow transforming the allyl precursor into complex pharmaceutical
scaffolds.

Safety & Handling (E-E-A-T)

As a senior scientist, safety is paramount. Epoxides are alkylating agents and potential
mutagens.

e Hazard: H315 (Skin Irrit.), H319 (Eye Irrit.), H341 (Suspected of causing genetic defects).
o Handling: Always handle in a fume hood. Double-glove (Nitrile) is recommended.

e Quenching: Unreacted epoxide can be quenched with agueous NaOH or amine waste
streams before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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